CPTH6

Description

Structure

3D Structure

Properties

IUPAC Name |

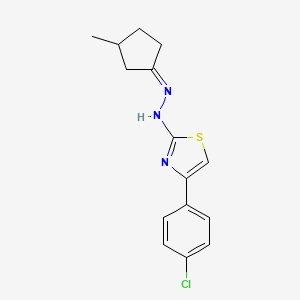

4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFJAFXMIJWFOL-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CPTH6 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH6, or 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone, has emerged as a significant small molecule inhibitor in cancer research.[1][2] This technical guide provides an in-depth exploration of its mechanism of action in cancer cells, detailing its molecular targets, the signaling pathways it modulates, and the resulting cellular outcomes. The information is compiled from peer-reviewed studies to support ongoing research and drug development efforts in oncology.

Core Mechanism of Action: Inhibition of Histone Acetyltransferases (HATs)

The primary mechanism of action of this compound is the inhibition of the GCN5 (General Control Non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[2][3] Unlike some other HAT inhibitors, this compound does not affect the activity of p300 and CBP.[3] HATs are crucial enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[4][5] GCN5, in particular, is implicated in the development and progression of various cancers, including non-small cell lung cancer and colon cancer, where it promotes cell proliferation and inhibits apoptosis.[6][7]

By inhibiting GCN5 and pCAF, this compound leads to a state of histone hypoacetylation, primarily affecting histones H3 and H4.[2][3] This results in a more condensed chromatin structure, leading to the repression of genes involved in cell cycle progression and survival.

Beyond histones, this compound also impacts the acetylation of non-histone proteins, a critical aspect of its anti-cancer activity. A key non-histone target is α-tubulin.[1][2] Hypoacetylation of α-tubulin can disrupt microtubule dynamics, which is essential for cell division, migration, and intracellular transport.

The inhibitory effect of this compound on GCN5 can be reversed by increasing the concentration of acetyl-CoA, suggesting a competitive or mixed-type inhibition mechanism.[3]

Cellular Effects of this compound in Cancer Cells

The inhibition of GCN5 and pCAF by this compound triggers a cascade of downstream events that collectively contribute to its anti-neoplastic properties. These effects include the induction of apoptosis, cell cycle arrest, and the preferential targeting of cancer stem-like cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC).[1][2] The apoptotic program is activated through the mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[2][8] Overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL has been shown to counteract this compound-induced apoptosis, confirming the involvement of the intrinsic apoptotic pathway.[2] In lung cancer stem-like cells (LCSCs), the induction of apoptosis by this compound is dose- and time-dependent and can be blocked by a pan-caspase inhibitor, zVAD-fmk, indicating a caspase-dependent mechanism.[1] This apoptotic response is also associated with DNA damage, as evidenced by the phosphorylation of H2AX.[1]

Cell Cycle Arrest

Treatment with this compound leads to a significant perturbation of the cell cycle. Cancer cells, particularly those of leukemic origin, exhibit an accumulation in the G0/G1 phase and a corresponding depletion of cells in the S and G2/M phases.[2][3] This cell cycle arrest is accompanied by changes in the expression of key cell cycle regulatory proteins. For instance, in U-937 leukemia cells, this compound treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27 and a decrease in the levels of the transcription factor E2F4 and total retinoblastoma protein (Rb).[3]

Preferential Targeting of Cancer Stem-Like Cells (CSCs)

A remarkable feature of this compound is its preferential activity against cancer stem-like cells (CSCs). In non-small cell lung cancer, lung cancer stem-like cells (LCSCs) show greater growth inhibition in response to this compound compared to their differentiated counterparts and established NSCLC cell lines.[1] This effect is primarily due to the induction of apoptosis.[1] Furthermore, this compound treatment reduces the expression of stemness markers such as Nanog and the population of CD133+ cells.[1] In vivo studies have confirmed that this compound can inhibit the growth of LCSC-derived xenografts and reduce the cancer stem cell content within these tumors.[1] The sensitivity of LCSCs to this compound correlates with a higher baseline level of acetylated α-tubulin, suggesting this could be a predictive biomarker for treatment response.[1][9]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines after 72h Treatment [1]

| Cell Line | IC50 (μM) |

| A549 | 73 |

| H1299 | 65 |

| Calu-1 | 77 |

| A427 | 81 |

| Calu-3 | 85 |

| HCC827 | 205 |

| H460 | 147 |

| H1975 | 198 |

| H1650 | 83 |

Table 2: Effect of this compound on Protein Acetylation in Lung Cancer Stem-Like Cells (LCSC136) [1]

| Treatment | Duration (h) | Acetylated Histone H3 Reduction (%) | Acetylated α-tubulin Reduction (%) |

| 50μM this compound | 24 | ~45 | ~85 |

Table 3: Cell Viability of Various Cancer Cell Lines after 72h Treatment with 100 μmol/L this compound [10]

| Cell Line | Cancer Type | % Viability |

| U-937 | Leukemia | ~20 |

| HL-60 | Leukemia | ~30 |

| HCT116 | Colon Carcinoma | ~60 |

| A2780 | Ovary Carcinoma | ~40 |

| LAN-5 | Neuroblastoma | ~50 |

| U-87 | Glioblastoma | ~70 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound inhibits GCN5/pCAF, leading to hypoacetylation, apoptosis, and cell cycle arrest.

Caption: Workflow for evaluating the cellular effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound's mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5 to 100 μM) for the desired time periods (e.g., 24, 48, 72 hours).[10] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[10]

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[12]

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 4-20% SDS-polyacrylamide gel.[13]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-histone H3, acetylated-α-tubulin, cleaved PARP, p27, or other proteins of interest overnight at 4°C.[1][3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like HSP72/73 or α-tubulin.[3][15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Preparation: Harvest cells after this compound treatment, including both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.[16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content of the cells by flow cytometry.

-

Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] The sub-G1 peak can be quantified as an indicator of apoptosis.[3]

Conclusion

This compound represents a promising class of anti-cancer agents with a well-defined mechanism of action centered on the inhibition of GCN5 and pCAF histone acetyltransferases. Its ability to induce apoptosis, trigger cell cycle arrest, and preferentially eliminate cancer stem-like cells provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating this compound and similar epigenetic modulators in the context of cancer therapy.

References

- 1. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. portlandpress.com [portlandpress.com]

- 5. pnas.org [pnas.org]

- 6. Lysine acetyltransferase GCN5 potentiates the growth of non-small cell lung cancer via promotion of E2F1, cyclin D1, and cyclin E1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Histone Acetyltransferase GCN5 Expression Is Elevated and Regulated by c-Myc and E2F1 Transcription Factors in Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. bio-rad.com [bio-rad.com]

- 14. addgene.org [addgene.org]

- 15. researchgate.net [researchgate.net]

- 16. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]

An In-Depth Technical Guide to the Cellular Target of CPTH6

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a synthetic thiazole derivative that has demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Primary Cellular Targets: Gcn5 and pCAF Histone Acetyltransferases

The principal cellular targets of this compound are the histone acetyltransferases (HATs) Gcn5 (General control non-depressible 5), also known as KAT2A, and pCAF (p300/CBP-associated factor), also known as KAT2B.[1][2] Gcn5 and pCAF are highly homologous enzymes that play crucial roles in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and creating a more open chromatin structure that is accessible to transcription factors.

This compound acts as an inhibitor of both Gcn5 and pCAF, leading to a global reduction in histone acetylation.[1][2] This inhibitory activity disrupts the epigenetic regulation of gene expression, ultimately contributing to the observed anti-cancer effects.

Downstream Cellular Effects

The inhibition of Gcn5 and pCAF by this compound triggers a cascade of downstream cellular events, primarily characterized by histone hypoacetylation, cell cycle arrest, and induction of apoptosis.

Inhibition of Histone and Non-Histone Protein Acetylation

-

Histone Acetylation: this compound treatment leads to a significant decrease in the acetylation of core histones, particularly Histone H3 and Histone H4 .[1][2] This hypoacetylation results in a more condensed chromatin state, leading to the transcriptional repression of genes involved in cell proliferation and survival.

-

α-Tubulin Acetylation: Beyond histones, this compound also inhibits the acetylation of the non-histone protein α-tubulin .[1] Acetylation of α-tubulin is a key post-translational modification that regulates microtubule stability and function. Inhibition of its acetylation can disrupt cytoskeletal dynamics, affecting processes such as cell division, migration, and intracellular transport.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:

-

Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release: The loss of membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

-

Modulation of Bcl-2 Family Proteins: The apoptotic process induced by this compound is also regulated by the Bcl-2 family of proteins. The expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can confer resistance to this compound-induced apoptosis.[2]

Modulation of the VEGF/VEGFR2 Signaling Pathway

Recent studies have shown that this compound can also modulate the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway, which is critical for angiogenesis (the formation of new blood vessels). By inhibiting this pathway, this compound can potentially suppress tumor growth by limiting its blood supply.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

| Enzyme | Substrate | Assay Type | This compound Concentration (µM) | % Inhibition | Reference |

| Gcn5 | Histone H3 | Radioactive | 800 | Significant Inhibition | [1] |

| pCAF | Histone H3 | Radioactive | 800 | Significant Inhibition | [1] |

| p300 | Histone H3 | Radioactive | 800 | No Significant Inhibition | [1] |

| CBP | Histone H3 | Radioactive | 800 | No Significant Inhibition | [1] |

Table 2: IC50 Values of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines (72h treatment)

| Cell Line | IC50 (µM) | Reference |

| A549 | 73 | |

| H1299 | 65 | |

| Calu-1 | 77 | |

| A427 | 81 | |

| Calu-3 | 85 | |

| HCC827 | 205 | |

| H460 | 147 | |

| H1975 | 198 | |

| H1650 | 83 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of this compound.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Method)

This assay measures the transfer of radiolabeled acetyl groups from [³H]acetyl-CoA to a histone substrate.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, and 1 mM PMSF.

-

To the buffer, add recombinant human Gcn5 or pCAF enzyme, histone H3 as the substrate, and the test compound (this compound) or vehicle control (DMSO).

-

-

Initiation of Reaction:

-

Start the reaction by adding [³H]acetyl-CoA (e.g., 20 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

-

Stopping the Reaction:

-

Spot the reaction mixture onto P81 phosphocellulose paper filters.

-

-

Washing:

-

Wash the filters three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]acetyl-CoA.

-

-

Scintillation Counting:

-

Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of HAT activity in the presence of the inhibitor compared to the vehicle control.

-

Western Blot Analysis of Acetylated Proteins

This technique is used to detect the levels of acetylated histones and α-tubulin in cells treated with this compound.

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate, trichostatin A) to preserve the acetylation status of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for acetylated histone H3, acetylated histone H4, acetylated α-tubulin, or total protein controls (e.g., total histone H3, total α-tubulin, β-actin) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment:

-

Treat cells with this compound or vehicle control.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

-

Incubation:

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

References

CPTH6 as a Gcn5/pCAF Inhibitor: A Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive overview of CPTH6, a thiazole derivative identified as a potent and specific inhibitor of the GCN5/pCAF family of histone acetyltransferases (HATs). We delve into the core mechanism of action of this compound, present its quantitative inhibitory data, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GCN5/pCAF in oncology and other diseases. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's biological effects.

Introduction to GCN5/pCAF and the Role of this compound

General control non-derepressible 5 (GCN5), also known as KAT2A, and p300/CBP-associated factor (pCAF), also known as KAT2B, are highly homologous histone acetyltransferases belonging to the GNAT (GCN5-related N-acetyltransferase) superfamily. These enzymes play a critical role in transcriptional regulation by acetylating histone proteins, primarily H3K9 and H3K14, which leads to a more open chromatin structure accessible to transcription factors. Beyond histones, GCN5 and pCAF acetylate a variety of non-histone proteins, including transcription factors like p53 and c-MYC, thereby modulating their activity and stability.[1][2]

Dysregulation of GCN5/pCAF activity is implicated in the pathogenesis of numerous diseases, particularly cancer, where their overexpression is often associated with uncontrolled cell proliferation and survival.[3] This has made them attractive targets for therapeutic intervention.

This compound (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) has emerged as a specific small molecule inhibitor of GCN5 and pCAF.[4][5] It has been shown to induce histone hypoacetylation, leading to cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, making it a valuable tool for studying the biological functions of GCN5/pCAF and a promising lead compound for anticancer drug development.[5][6]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of GCN5 and pCAF.[4] In vitro studies have demonstrated that this compound significantly reduces the HAT activity of recombinant human GCN5 and pCAF, while having minimal effect on other HATs like p300 and CBP.[4] The inhibitory effect of this compound on Gcn5 activity can be reversed by increasing the concentration of the acetyl-CoA substrate, suggesting a competitive or mixed-type inhibition mechanism with respect to acetyl-CoA.[4]

By inhibiting GCN5/pCAF, this compound leads to a global reduction in histone H3 and H4 acetylation.[5] This hypoacetylation of histones results in a more condensed chromatin state, leading to the repression of genes involved in cell cycle progression and survival. Furthermore, this compound has been shown to decrease the acetylation of non-histone proteins, such as α-tubulin, which may contribute to its anti-proliferative and pro-apoptotic effects.[5]

The downstream consequences of GCN5/pCAF inhibition by this compound in cancer cells include the induction of G0/G1 cell cycle arrest and the activation of the intrinsic apoptotic pathway.[5] This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against GCN5/pCAF and its effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

| Enzyme | Substrate | This compound Concentration (μM) | % Inhibition | Reference |

| Gcn5 | Histone H3 | 800 | Significant Inhibition | [4] |

| pCAF | Histone H3 | 800 | Significant Inhibition | [4] |

| p300 | Histone H3 | 800 | No Significant Inhibition | [4] |

| CBP | Histone H3 | 800 | No Significant Inhibition | [4] |

| Gcn5 | Histone H4 | Not Specified | Significant Inhibition | [4] |

| pCAF | Histone H4 | Not Specified | Significant Inhibition | [4] |

Table 2: IC50 Values of this compound for Cell Viability in Human Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 73 | [6] |

| H1299 | Non-Small Cell Lung Cancer | 65 | [6] |

| Calu-1 | Non-Small Cell Lung Cancer | 77 | [6] |

| A427 | Non-Small Cell Lung Cancer | 81 | [6] |

| Calu-3 | Non-Small Cell Lung Cancer | 85 | [6] |

| HCC827 | Non-Small Cell Lung Cancer | 205 | [6] |

| H460 | Non-Small Cell Lung Cancer | 147 | [6] |

| H1975 | Non-Small Cell Lung Cancer | 198 | [6] |

| H1650 | Non-Small Cell Lung Cancer | 83 | [6] |

| U-937 | Acute Myeloid Leukemia | Not explicitly stated, but effective at 50-100 µM | [5] |

| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but effective at 50-100 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a GCN5/pCAF inhibitor.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This protocol is adapted from methodologies described for testing this compound's effect on recombinant HAT enzymes.[4]

Materials:

-

Recombinant human Gcn5 and pCAF enzymes

-

Histone H3 or H4 substrate

-

[³H]acetyl-CoA

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Scintillation cocktail

-

Filter paper (e.g., Whatman P81)

-

Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone substrate (e.g., 10 µg), and the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding [³H]acetyl-CoA (e.g., to a final concentration of 20 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.

-

Wash the filter papers extensively with the wash buffer to remove unincorporated [³H]acetyl-CoA.

-

Air dry the filter papers.

-

Place the filter papers in scintillation vials with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of HAT activity in the presence of this compound relative to the vehicle control.

Western Blot Analysis of Histone and α-Tubulin Acetylation

This protocol outlines the steps to assess the in-cell effect of this compound on protein acetylation.[5]

Materials:

-

Cancer cell lines (e.g., U-937, HL-60)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-acetyl-α-tubulin, anti-total Histone H3, anti-total α-tubulin, and a loading control (e.g., anti-β-actin or anti-HSP72/73).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the indicated times.

-

Harvest the cells and lyse them using cell lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using ECL detection reagents and an imaging system.

-

Quantify band intensities and normalize the acetylated protein levels to the total protein levels and the loading control.

Apoptosis Assay (Caspase Cleavage and Cytochrome c Release)

This protocol describes how to measure key markers of apoptosis induced by this compound.[5]

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer

-

Mitochondrial and cytosolic fractionation kit

-

Primary antibodies: anti-cleaved-caspase-9, anti-cleaved-caspase-3, anti-PARP, anti-cytochrome c, anti-Bcl-2, anti-Bcl-xL, and a loading control for each fraction (e.g., COX IV for mitochondria, β-actin for cytosol).

-

Western blot reagents as described in Protocol 4.2.

Procedure:

-

Treat cells with this compound or vehicle control for various time points.

-

For Caspase and PARP Cleavage:

-

Harvest total cell lysates as described in Protocol 4.2.

-

Perform western blotting using antibodies against cleaved caspases and cleaved PARP.

-

-

For Cytochrome c Release:

-

Harvest cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions according to the kit manufacturer's instructions.

-

Perform western blotting on both fractions using an anti-cytochrome c antibody.

-

Use fraction-specific markers (e.g., COX IV for mitochondria) to ensure the purity of the fractions.

-

-

Analyze the results to determine the activation of the apoptotic cascade.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution.[5]

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired duration.

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Caption: Mechanism of this compound Inhibition of Gcn5/pCAF.

Caption: Signaling Pathway of this compound-Induced Apoptosis.

Caption: Workflow for Characterizing this compound Effects.

Conclusion

This compound is a valuable chemical probe for elucidating the diverse roles of GCN5 and pCAF in cellular processes and a promising scaffold for the development of novel anticancer therapeutics. Its specificity for the GCN5/pCAF subfamily of HATs allows for the targeted investigation of their functions. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their own studies. Further investigations into the in vivo efficacy and safety profile of this compound and its analogs are warranted to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CPTH6 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a small molecule inhibitor of the Gcn5/pCAF family of histone acetyltransferases (HATs). By targeting these key epigenetic modulators, this compound exerts significant influence over the cellular transcriptional landscape, leading to a range of biological effects, including cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the known effects of this compound on gene expression, drawing upon data from studies on its primary targets, Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). Due to the limited availability of direct transcriptomic data for this compound, this guide focuses on the well-documented consequences of Gcn5 and pCAF inhibition to infer the likely gene expression changes induced by this compound.

Data Presentation: Gene Expression Changes Following Gcn5/pCAF Inhibition

A microarray analysis of human hepatoma HepG2 cells with silenced Gcn5 expression revealed differential expression of 891 transcripts (with a fold change of ≥ 1.5)[1]. Of these, 492 transcripts were up-regulated, and 399 were down-regulated[1]. A more stringent analysis (≥ 2.5-fold change) identified 57 differentially expressed genes, with 39 being up-regulated and 18 down-regulated[2].

Table 1: Differentially Expressed Genes Following Gcn5 Knockdown in Human Hepatoma Cells

| Gene Symbol | Regulation | Fold Change | Function |

| SLC44A2 | Down-regulated | 1.5 | Putative choline transporter[1][2] |

| Various | Up-regulated | ≥ 2.5 | Not specified in source |

| Various | Down-regulated | ≥ 2.5 | Not specified in source |

Note: The specific identities of the 57 most significantly altered genes were not detailed in the referenced study.

Furthermore, studies on pCAF have demonstrated its crucial role in regulating the expression of inflammatory genes. Knockdown of pCAF in human renal proximal tubule epithelial cells led to the downregulation of key inflammatory molecules, including VCAM-1, ICAM-1, and MCP-1[3]. This suggests that this compound, by inhibiting pCAF, could suppress inflammatory signaling pathways.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of complex signaling pathways. As an inhibitor of Gcn5 and pCAF, this compound is predicted to impact pathways involved in cell cycle regulation, inflammation, and apoptosis.

Gcn5-Mediated Cell Cycle Regulation

Gcn5 plays a critical role in cell cycle progression by regulating the expression of key genes. It is known to be a coactivator for the E2F1 transcription factor, which controls the expression of genes required for S-phase entry. Inhibition of Gcn5 would therefore be expected to lead to cell cycle arrest.

Caption: Gcn5-mediated cell cycle regulation and its inhibition by this compound.

pCAF-Mediated NF-κB Inflammatory Pathway

pCAF is a key coactivator of the NF-κB signaling pathway, which is central to the inflammatory response. Upon stimulation by inflammatory signals, NF-κB translocates to the nucleus and recruits coactivators, including pCAF, to activate the transcription of pro-inflammatory genes. Inhibition of pCAF by this compound is expected to dampen this response.

Caption: pCAF's role in the NF-κB inflammatory pathway and its inhibition by this compound.

Experimental Workflow for Gene Expression Analysis

A typical workflow to investigate the effects of this compound on gene expression would involve cell culture, treatment with the compound, RNA extraction, and subsequent transcriptomic analysis.

Caption: A standard experimental workflow for analyzing this compound's effects on gene expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments relevant to studying the effects of this compound on gene expression, based on methodologies used for Gcn5/pCAF inhibition studies.

siRNA-Mediated Knockdown of Gcn5 and Microarray Analysis

This protocol is adapted from a study on the effects of Gcn5 knockdown in human hepatoma cells[1].

1. Cell Culture and siRNA Transfection:

-

Culture human hepatoma HepG2 cells in appropriate media and conditions.

-

For siRNA transfection, seed cells to achieve 50-60% confluency on the day of transfection.

-

Prepare siRNA duplexes targeting Gcn5 and a non-targeting control siRNA.

-

Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) to transfect the cells with the siRNAs according to the manufacturer's protocol.

-

Incubate the cells for 48-72 hours post-transfection to allow for Gcn5 knockdown.

2. RNA Extraction and Quality Control:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

3. Microarray Hybridization and Scanning:

-

Use a commercial microarray platform (e.g., Illumina HumanHT-12 v4 Expression BeadChip).

-

Synthesize biotin-labeled cRNA from the total RNA samples using an in vitro transcription kit.

-

Hybridize the labeled cRNA to the microarray chips overnight.

-

Wash, stain, and scan the microarray chips according to the manufacturer's instructions.

4. Data Analysis:

-

Extract raw signal intensities from the scanned images.

-

Perform background subtraction and normalization of the data.

-

Use statistical software (e.g., R with the limma package) to identify differentially expressed genes between the Gcn5 knockdown and control groups.

-

Set significance thresholds (e.g., p-value < 0.05 and fold change > 1.5).

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol provides a general framework for assessing changes in histone acetylation at specific gene promoters following this compound treatment.

1. Cell Culture and Treatment:

-

Culture the desired cell line to approximately 80-90% confluency.

-

Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

2. Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for a particular acetylated histone mark (e.g., anti-acetyl-Histone H3) or a negative control IgG.

-

Add protein A/G agarose beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

6. Analysis by qPCR:

-

Perform quantitative real-time PCR (qPCR) using primers designed to amplify specific promoter regions of target genes.

-

Quantify the amount of immunoprecipitated DNA relative to the total input DNA.

Conclusion

This compound, as a potent inhibitor of the Gcn5 and pCAF histone acetyltransferases, holds significant promise as a modulator of gene expression with therapeutic potential, particularly in oncology. While direct transcriptomic data on this compound is still emerging, the extensive research on its primary targets provides a strong foundation for understanding its biological effects. The inhibition of Gcn5 is likely to induce cell cycle arrest through the downregulation of E2F1 target genes. Concurrently, the inhibition of pCAF is expected to suppress inflammatory responses by attenuating the NF-κB signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the specific molecular mechanisms and gene regulatory networks affected by this compound, paving the way for its potential clinical application.

References

CPTH6 and the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH6, or 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone, is a novel small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). By inhibiting these crucial epigenetic regulators, this compound triggers a cascade of cellular events culminating in programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: HAT Inhibition

This compound exerts its primary effect by inhibiting the enzymatic activity of Gcn5 and pCAF, two key histone acetyltransferases. This inhibition leads to a global decrease in the acetylation of histone proteins, particularly H3 and H4.[1][2] Histone acetylation is a critical epigenetic modification that generally correlates with a more open chromatin structure, facilitating gene transcription. By reducing histone acetylation, this compound promotes a more condensed chromatin state, altering gene expression patterns and ultimately contributing to cell cycle arrest and apoptosis.[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability and histone acetylation across various cancer cell lines as reported in key studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 73 |

| H1299 | Non-Small Cell Lung Cancer | 65 |

| Calu-1 | Non-Small Cell Lung Cancer | 77 |

| A427 | Non-Small Cell Lung Cancer | 81 |

| Calu-3 | Non-Small Cell Lung Cancer | 85 |

| HCC827 | Non-Small Cell Lung Cancer | 205 |

| H460 | Non-Small Cell Lung Cancer | 147 |

| H1975 | Non-Small Cell Lung Cancer | 198 |

| H1650 | Non-Small Cell Lung Cancer | 83 |

Data extracted from Di Martile et al., 2016.[3]

Table 2: Effect of this compound on Histone H3 and α-tubulin Acetylation in LCSC136 Stem Cells (24h treatment)

| This compound Concentration (µM) | % Decrease in Histone H3 Acetylation | % Decrease in α-tubulin Acetylation |

| 50 | ~45% | ~85% |

Data extracted from Di Martile et al., 2016.[3]

The Apoptotic Pathway Induced by this compound

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This is initiated by the cellular stress caused by HAT inhibition and the subsequent changes in gene expression.

Signaling Pathway Diagram

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Histone Acetyltransferase (HAT) Activity Assay (Radioactive)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), 10 µg of core histones, and the desired concentration of this compound or vehicle control (DMSO).

-

Initiation of Reaction: Start the reaction by adding 0.25 µCi of [3H]-acetyl-CoA.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination of Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times with 50 mM sodium carbonate buffer (pH 9.2) for 5 minutes each.

-

Scintillation Counting: Air-dry the P81 paper and measure the incorporated radioactivity using a liquid scintillation counter.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Histone Acetylation

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A typical experimental workflow to assess the effects of this compound.

Logical Relationship: HAT Inhibition and Apoptosis

The induction of apoptosis by this compound is logically dependent on its ability to inhibit Gcn5 and pCAF. The correlation between the extent of histone hypoacetylation and the degree of cytotoxicity strongly supports this relationship.

Logical Diagram

Caption: Logical flow from this compound to apoptosis induction.

Conclusion

This compound represents a promising class of anti-cancer agents that function through epigenetic modulation. Its ability to specifically inhibit Gcn5 and pCAF histone acetyltransferases leads to histone hypoacetylation, cell cycle arrest, and the induction of apoptosis via the mitochondrial pathway in a variety of cancer cell types. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other HAT inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Derivative CPTH6: A Technical Guide to its Impact on Histone H3 and H4 Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone (CPTH6), a novel thiazole derivative, on the acetylation of histones H3 and H4. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of the GCN5 (General Control Non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases (HATs).[1][2][3][4][5][6] This inhibition leads to a state of histone hypoacetylation, primarily affecting histones H3 and H4, which plays a crucial role in the regulation of gene expression and subsequent cellular processes.[1][2][3][5] Notably, this compound does not affect the activity of other HATs like p300 and CBP, nor does it impact histone deacetylase (HDAC) activity.[2] The inhibitory effect of this compound on Gcn5 can be reversed by increasing the concentration of acetyl-CoA, suggesting a competitive or mixed-type inhibition mechanism.[2]

The downstream consequences of this compound-induced histone hypoacetylation are significant and include the induction of apoptosis (programmed cell death), cell cycle arrest, and cellular differentiation in various cancer cell lines.[1][2][3][4][5] A correlation has been observed between the efficacy of this compound in inhibiting H3/H4 histone acetylation and its cytotoxic effects on cancer cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HAT activity and histone acetylation levels as reported in key studies.

Table 1: Inhibition of Histone Acetyltransferase (HAT) Activity by this compound

| Enzyme | Substrate | This compound Concentration | % Inhibition of HAT Activity | Reference |

| pCAF | Histone H3 | 800 µmol/L | Significant Inhibition | [2] |

| Gcn5 | Histone H3 | 800 µmol/L | Significant Inhibition | [2] |

| p300 | Histone H3 | 800 µmol/L | No significant effect | [2] |

| CBP | Histone H3 | 800 µmol/L | No significant effect | [2] |

| Nuclear Extract (U-937 cells) | - | 50 µmol/L (6 hours) | ~40% | [2] |

| Nuclear Extract (U-937 cells) | - | 50 µmol/L (18 hours) | ~75% | [2] |

Table 2: Effect of this compound on Histone H3 and H4 Acetylation in U-937 Leukemia Cells

| Histone | This compound Concentration | Treatment Duration | Effect on Acetylation | Reference |

| H3 | 50 µmol/L | 6 - 18 hours | Reduced acetylation | [2] |

| H4 | 50 µmol/L | 6 - 18 hours | Reduced acetylation | [2] |

| H3 | 10/20 µmol/L | 72 hours | Reduced acetylation | [2] |

| H3 | 5 µmol/L | 120 hours | Reduced acetylation | [2] |

| H3 | 1 µmol/L | Not specified | No effect | [2] |

Table 3: this compound-Induced Reduction of Protein Acetylation in Lung Cancer Stem-like Cells (LCSC136)

| Protein | This compound Concentration | Treatment Duration | % Reduction in Acetylation | Reference |

| Histone H3 | 50 µmol/L | 24 hours | ~45% | [4] |

| α-tubulin | 50 µmol/L | 24 hours | ~85% | [4] |

Signaling Pathway

The primary signaling pathway affected by this compound in relation to histone acetylation involves the direct inhibition of GCN5 and pCAF, leading to downstream effects on gene transcription and apoptosis.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from cited literature and standard laboratory practices.

Cell Culture and this compound Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, including acute myeloid leukemia (e.g., U-937, HL-60) and solid tumor cell lines (e.g., H1299, HT-29, M14).[2][5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[7][8]

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] Final concentrations for treatment are achieved by diluting the stock solution in the complete culture medium. A vehicle control (e.g., 1% DMSO) should be used in all experiments.[4]

-

Treatment: Exponentially growing cells are treated with this compound at concentrations ranging from 1 to 100 µM for various durations (e.g., 24 to 120 hours), depending on the experimental design.[4]

Histone Acetyltransferase (HAT) Activity Assay

This assay measures the enzymatic activity of HATs in the presence or absence of this compound.

-

Reagents: Recombinant human HAT enzymes (p300, CBP, pCAF, Gcn5), histone H3 or H4 as a substrate, and [³H]acetyl-CoA.[2][6]

-

Procedure:

-

The HAT reaction is performed in a reaction buffer containing the recombinant enzyme, histone substrate, and [³H]acetyl-CoA.

-

This compound or a vehicle control is added to the reaction mixture.

-

The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the mixture is spotted onto filter paper.

-

The filter paper is washed to remove unincorporated [³H]acetyl-CoA.

-

The radioactivity retained on the filter, corresponding to the acetylated histones, is measured using a scintillation counter.

-

The percentage of HAT activity is calculated relative to the control.[9]

-

Western Blotting for Histone Acetylation

This technique is used to detect the levels of acetylated histones H3 and H4 in cell lysates.

-

Protein Extraction:

-

Cells are harvested and washed with PBS.

-

Total cell lysates are prepared using a lysis buffer containing protease and HDAC inhibitors.

-

Alternatively, histones can be acid-extracted from nuclei.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A higher percentage gel (e.g., 15%) is recommended for better resolution of histones.[10]

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.[11][12] A 0.2 µm pore size membrane is recommended for optimal retention of small histone proteins.[10][12]

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11][13]

-

The membrane is incubated with primary antibodies specific for acetylated histone H3 (e.g., anti-acetyl-H3) and acetylated histone H4 (e.g., anti-acetyl-H4), as well as antibodies for total H3 and H4 as loading controls. Incubation is typically performed overnight at 4°C.[11][13]

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

-

Densitometric analysis can be performed to quantify the relative levels of acetylated histones.

-

Experimental Workflow Diagram

Caption: Western blot workflow for histone acetylation.

Conclusion

This compound is a valuable research tool for investigating the roles of GCN5 and pCAF in histone acetylation and gene regulation. Its specific inhibitory action and the resulting downstream cellular effects make it a compound of interest for further investigation in the context of epigenetic regulation and as a potential lead for the development of novel anticancer therapies. This guide provides a comprehensive overview of the technical aspects of studying the effects of this compound on histone H3 and H4 acetylation, serving as a resource for researchers in the field.

References

- 1. This compound, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Histone acetyltransferase inhibitor this compound preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Histone Acetylation Western Blots [bio-protocol.org]

- 12. epigentek.com [epigentek.com]

- 13. Histone western blot protocol | Abcam [abcam.com]

Unveiling the Chemical Architecture and Biological Impact of CPTH6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6, formally known as 3-methylcyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, is a synthetic small molecule that has garnered significant interest in the field of oncology and epigenetics. As a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control nonderepressible 5) and p300/CBP-associated factor (pCAF), this compound offers a valuable tool for dissecting the roles of these enzymes in cellular processes and presents a promising scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a thiazole derivative characterized by a 3-methylcyclopentanone moiety linked to a 4-(4-chlorophenyl)thiazole group through a hydrazone bridge. The hydrobromide salt form is commonly used in experimental settings.

| Property | Value | Source |

| Formal Name | 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide | [1] |

| CAS Number | 2321332-57-2 | [1] |

| Molecular Formula | C15H16ClN3S • HBr | [1] |

| Formula Weight | 386.7 g/mol | [1] |

| SMILES | ClC(C=C1)=CC=C1C2=CSC(N/N=C3CCC(C)C\3)=N2.Br | [1] |

| InChI | InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml, Ethanol: 0.5 mg/ml | [1] |

Synthesis

Mechanism of Action: Inhibition of Gcn5/pCAF Histone Acetyltransferases

This compound exerts its biological effects primarily through the specific inhibition of the Gcn5 and pCAF histone acetyltransferases.[2][3] HATs are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is generally associated with transcriptional activation.

By inhibiting Gcn5 and pCAF, this compound leads to a state of histone hypoacetylation, which in turn results in chromatin condensation and the repression of gene transcription. This disruption of epigenetic regulation is central to the anti-cancer effects of this compound.

Signaling Pathway

The inhibition of Gcn5/pCAF by this compound triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. A simplified representation of this signaling pathway is depicted below.

Caption: Signaling pathway of this compound leading to apoptosis.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Its efficacy is often correlated with the reduction in histone and α-tubulin acetylation.

Inhibition of Histone Acetyltransferase (HAT) Activity

This compound exhibits a significant inhibitory effect on the HAT activity of both pCAF and Gcn5, while not affecting the activity of other HATs like p300 and CBP.[2]

| Enzyme | This compound Concentration | % Inhibition of HAT Activity |

| pCAF | 800 µmol/L | Significant Inhibition |

| Gcn5 | 800 µmol/L | Significant Inhibition |

| p300 | 800 µmol/L | No significant effect |

| CBP | 800 µmol/L | No significant effect |

Cytotoxicity in Cancer Cell Lines

This compound induces a dose-dependent reduction in cell viability across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several lung cancer stem-like cell (LCSC) lines are presented below.

| Cell Line | IC50 (µM) after 72h exposure |

| LCSC18 | 12 |

| LCSC136 | 21 |

| LCSC36 | 23 |

| LCSC223 | 25 |

| LCSC229 | 29 |

| LCSC196 | 36 |

| LCSC143 | 67 |

Induction of Apoptosis

Treatment with this compound leads to the induction of apoptosis, as evidenced by an increase in the percentage of Annexin V-positive cells.

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Annexin V Positive Cells |

| LCSC136 | 30 | 72 | ~30% |

| LCSC136 | 50 | 72 | ~80% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Histone Acetyltransferase (HAT) Activity Assay (Radioactive)

This protocol describes a method to determine the in vitro HAT activity of recombinant enzymes in the presence of this compound.

Caption: Workflow for a radioactive HAT activity assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant human HAT enzyme (p300, CBP, pCAF, or Gcn5), histone H3 as a substrate, and 20 µmol/L [3H]acetyl-CoA.

-

Treatment: Add this compound to a final concentration of 800 µmol/L. For control samples, add an equivalent volume of DMSO.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes to allow the acetylation reaction to proceed.

-

** spotting:** Spot the reaction mixture onto P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper three times with 50 mM sodium carbonate/bicarbonate buffer (pH 9.2) to remove unincorporated [3H]acetyl-CoA.

-

Scintillation Counting: Place the washed filter paper in a scintillation vial with a suitable scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the enzymatic activity in the this compound-treated samples compared to the control samples (100%).

Cell Viability Assay

This protocol outlines the determination of cell viability in response to this compound treatment using a standard colorimetric assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1 to 100 µmol/L) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

Addition of Reagent: At the end of the treatment period, add a cell viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%.

Western Blot Analysis for Histone and α-tubulin Acetylation

This protocol describes the detection of changes in histone and α-tubulin acetylation levels following this compound treatment.

Caption: Workflow for Western blot analysis.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified times. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated histone H3, acetylated α-tubulin, and a loading control (e.g., total histone H3, total α-tubulin, or HSP72/73) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of acetylated proteins to the corresponding total protein or loading control.

Conclusion

This compound is a valuable chemical probe for studying the roles of Gcn5 and pCAF in health and disease. Its ability to induce histone hypoacetylation, cell cycle arrest, and apoptosis in cancer cells underscores the therapeutic potential of targeting these histone acetyltransferases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the chemical biology of this compound and its potential applications in oncology. Further studies are warranted to elucidate the full spectrum of its molecular targets and to optimize its pharmacological properties for potential clinical development.

References

- 1. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylcyclopentanone 2,4-dinitrophenylhydrazone - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Discovery and Initial Characterization of CPTH6, a Novel Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH6, or 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone, is a novel small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and pCAF enzymes.[1][2] This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its mechanism of action, anti-cancer properties, and the experimental methodologies used in its evaluation.

Discovery of this compound

This compound was identified from a library of thiazole derivatives through a yeast-based chemogenetic screen designed to find inhibitors of histone acetylation.[2][3] This initial screening highlighted the potential of the thiazole scaffold for developing HAT inhibitors.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the histone acetyltransferases Gcn5 and pCAF.[1][2] This inhibition leads to a decrease in the acetylation of both histone (H3 and H4) and non-histone proteins, such as α-tubulin.[2] The resulting histone hypoacetylation alters chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2]

Signaling Pathway

This compound-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway. Inhibition of Gcn5/pCAF by this compound leads to a cascade of events including the downregulation of anti-apoptotic Bcl-2 family proteins, a decrease in mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol.[2] This triggers the activation of a caspase cascade, culminating in the execution of apoptosis.

Figure 1: this compound-induced apoptotic signaling pathway.

In Vitro Characterization

Cell Viability and Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with a notable preferential effect on lung cancer stem-like cells (LCSCs) compared to non-small cell lung cancer (NSCLC) cell lines.[4]

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| A549 | NSCLC | 73 | [4] |

| H1299 | NSCLC | 65 | [4] |

| Calu-1 | NSCLC | 77 | [4] |

| A427 | NSCLC | 81 | [4] |

| Calu-3 | NSCLC | 85 | [4] |

| HCC827 | NSCLC | 205 | [4] |

| H460 | NSCLC | 147 | [4] |

| H1975 | NSCLC | 198 | [4] |

| H1650 | NSCLC | 83 | [4] |

Table 1: IC50 values of this compound in various NSCLC cell lines.

Effects on Histone and α-Tubulin Acetylation

Treatment with this compound leads to a dose- and time-dependent decrease in the acetylation of histone H3, histone H4, and α-tubulin in various cancer cell lines.[2]

In Vivo Characterization

In preclinical xenograft models using NSCLC-derived lung cancer stem-like cells, this compound has been shown to inhibit tumor growth and reduce the cancer stem cell population within the tumors.[4] This was accompanied by a decrease in tubulin acetylation in the tumor tissue, confirming the in vivo activity of the compound.[4]

Experimental Protocols

Histone Acetyltransferase (HAT) Activity Assay (Radioactive)

This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human p300, CBP, pCAF, or Gcn5 enzyme, histone H3 as a substrate, and 20 µmol/L [³H]acetyl-CoA in a suitable reaction buffer.

-

Compound Incubation: Add this compound (e.g., 800 µmol/L) or a vehicle control (e.g., 2% DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the enzymatic activity in the treated samples compared to the vehicle control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-